molecular formula C20H16F3N3O2S2 B2399469 6-ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326927-12-1

6-ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No.: B2399469
CAS No.: 1326927-12-1
M. Wt: 451.48
InChI Key: NIQPUNXDNYEFKT-UHFFFAOYSA-N
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Description

This compound, 6-ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide (CAS 1326927-12-1, Molecular Formula: C₂₀H₁₆F₃N₃O₂S₂, Molecular Weight: 451.48 g/mol), is a tricyclic nitrogen-containing compound developed as a key research tool in the fight against antimicrobial resistance (AMR) . It belongs to the pyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide class and functions as a potent inhibitor of the NorA efflux pump in Staphylococcus aureus . Bacterial efflux pumps like NorA contribute to resistance by expelling a wide range of antibiotics, such as fluoroquinolones, from bacterial cells. This inhibitor acts as an antimicrobial resistance breaker (ARB); it exhibits synergistic activity with ciprofloxacin (CPX), significantly reducing the MIC of the antibiotic against resistant S. aureus strains SA-1199B overexpressing the norA gene . Furthermore, research has shown that when combined with ciprofloxacin, this inhibitor can reduce biofilm production in NorA-overexpressing strains, highlighting its potential to disrupt key bacterial virulence mechanisms . As a research-grade chemical, this product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the available scientific literature for detailed protocols on its use in efflux inhibition assays and synergistic studies with conventional antibiotics.

Properties

IUPAC Name

6-ethyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S2/c1-2-26-16-10-6-4-8-14(16)18-17(30(26,27)28)11-24-19(25-18)29-12-13-7-3-5-9-15(13)20(21,22)23/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQPUNXDNYEFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a member of the pyrimidine and benzothiazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological effects based on various studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C16H15F3N2O2S
  • CAS Number : Not specifically listed but can be derived from its components.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated effective antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Microorganism Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition
Pseudomonas aeruginosaVariable inhibition
Streptococcus pyogenesSignificant inhibition
Klebsiella pneumoniaeModerate inhibition

These findings suggest that the compound may share similar antimicrobial properties due to its structural characteristics.

Antitumor Activity

The potential antitumor effects of benzothiazine derivatives have also been explored. Compounds within this class have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives have been tested against leukemia cell lines and exhibited moderate to high cytotoxicity .

The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. For instance, the presence of the trifluoromethyl group is known to enhance lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets . Additionally, the sulfur moiety in the structure may contribute to its reactivity and binding affinity with various enzymes or receptors involved in disease processes.

Case Studies

  • Antimicrobial Screening : In a study involving the synthesis of related compounds, several derivatives were screened for their antibacterial and antifungal activities. The results indicated that most derivatives displayed significant activity against a range of pathogens .
  • Antitumor Efficacy : Another study focused on evaluating the cytotoxic effects of benzothiazine derivatives against human cancer cell lines. The results demonstrated that specific modifications in the chemical structure could lead to enhanced antitumor activity .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds similar to 6-ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide exhibit significant antimicrobial activities. For instance, derivatives of benzothiazole have been documented to possess antibacterial properties against various strains of bacteria, suggesting that this compound may also share similar characteristics due to its structural components.

Anti-inflammatory Effects
In silico studies have shown promising results regarding the anti-inflammatory potential of related compounds through molecular docking studies targeting enzymes such as 5-lipoxygenase (5-LOX). This suggests that the compound could be a candidate for further optimization in drug development aimed at treating inflammatory diseases.

Pharmacological Applications

Potential as a Drug Candidate
The structural features of this compound indicate potential as a drug candidate for various therapeutic areas:

  • Cancer Therapy: Compounds with similar scaffolds have been explored for their anticancer properties. The ability to modulate cellular pathways could position this compound as a potential chemotherapeutic agent.
  • Neurological Disorders: The interaction with specific receptors involved in neurological pathways may provide insights into its use for treating conditions like Alzheimer's or Parkinson's disease.

Table: Summary of Research Findings on Related Compounds

StudyCompoundFindingsApplication
Azzam et al., 2024Ethyl-2-benzothiazolyl acetateDemonstrated antibacterial activity against Gram-positive bacteriaAntimicrobial agent
MDPI Study, 2021Benzothiazole derivativesShowed inhibition of 5-lipoxygenase in docking studiesAnti-inflammatory drug development
Patent EP3889147A1Trifluoromethyl-benzyl derivativesIdentified potential in cancer cell line inhibitionAnticancer research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimido-benzothiazine derivatives. Below is a detailed comparison with structurally related molecules from the literature.

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Data
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents / Key Features Reference
Target Compound C₂₀H₁₆F₃N₃O₂S₂ 451.48 6-Ethyl, 2-[2-(CF₃)benzyl]sulfanyl
6-Ethyl-2-[(4-fluorobenzyl)sulfanyl] analog Not fully specified Not reported 2-[4-Fluorobenzyl]sulfanyl (vs. 2-CF₃-benzyl)
Compound 11a (from ) C₂₀H₁₀N₄O₃S 386.38 2-(2,4,6-Trimethylbenzylidene), 5-methylfuran
Compound 11b (from ) C₂₂H₁₇N₃O₃S 403.45 2-(4-Cyanobenzylidene), 5-methylfuran
Compound 12 (from ) C₁₇H₁₀N₄O₃ 318.29 Pyrimido-quinazoline core, 5-methylfuran
Methoxybenzyl-acetamide analog () C₂₇H₂₄N₄O₅S₂ 572.62 3-Methoxybenzyl, N-(2-methoxyphenyl)acetamide
Key Observations :

Substituent Effects: The target compound features a 2-(trifluoromethyl)benzylsulfanyl group, which introduces strong electron-withdrawing effects. Compounds 11a and 11b () include benzylidene groups (2,4,6-trimethyl and 4-cyano, respectively) and a 5-methylfuran moiety, which may confer distinct solubility and reactivity profiles compared to the target compound’s trifluoromethyl group .

Core Structure Variations: The target compound’s pyrimido[5,4-c][2,1]benzothiazine core differs from the thiazolo[3,2-a]pyrimidine core in Compounds 11a/b and the pyrimido[2,1-b]quinazoline core in Compound 12.

Functional Group Impact :

  • The methoxybenzyl-acetamide analog () includes a polar acetamide group and methoxy substituents, likely improving aqueous solubility compared to the target compound’s hydrophobic trifluoromethyl group .
Key Observations :
  • Spectroscopic Trends : The presence of CN (IR ~2,200 cm⁻¹) and NH (IR ~3,400 cm⁻¹) groups in Compounds 11a/b and 12 aligns with their structural motifs. The target compound’s sulfanyl and sulfur dioxide groups would likely show distinct IR peaks (e.g., S=O stretching ~1,150–1,350 cm⁻¹), though data are unavailable .

Q & A

Q. What are the standard spectroscopic techniques for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying substituent positions and aromaticity. For example, in related pyrimido-benzothiazine derivatives, methyl and trifluoromethyl groups show distinct peaks at δ 2.24 (s, CH3) and δ 117–127 (CF3-coupled signals) in 1H and 13C NMR, respectively .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight. A molecular ion peak at m/z 386 (M+) was observed for structurally similar compounds .
  • Infrared (IR) Spectroscopy: Key functional groups like sulfonyl (S=O, ~1330–1160 cm⁻¹) and C-F (1100–1000 cm⁻¹) are identifiable .

Q. Which reagents and reaction conditions are typically employed in synthesizing this compound?

Answer:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for sulfone formation .
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfanyl group .
  • Temperature Control: Reactions often require reflux (e.g., 80–100°C in acetic acid/acetic anhydride) to achieve cyclization .
  • Catalysts: Sodium acetate or palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Answer:

  • Stepwise Monitoring: Use TLC or HPLC to track intermediates. For example, a 68% yield was achieved for a pyrimido-thiazine derivative by isolating intermediates .
  • Solvent Optimization: Mixing solvents (e.g., THF/water) can enhance solubility of hydrophobic intermediates .
  • Temperature Gradients: Gradual heating (e.g., 50°C → 100°C) reduces side reactions in cyclization steps .
  • Table 1: Example Reaction Optimization
ParameterSuboptimal ConditionOptimized ConditionYield Increase
SolventTolueneDMF/AcOH (1:1)45% → 68%
Catalyst Loading5 mol% Pd10 mol% Pd50% → 75%

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Cross-Validation: Combine NMR, IR, and MS data. For instance, a discrepancy in 13C NMR signals for carbonyl groups (165–171 ppm) can be resolved by comparing with X-ray crystallography .
  • Isotopic Labeling: Use deuterated solvents to distinguish exchangeable protons (e.g., NH in D2O) .
  • Computational Aids: Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison .

Q. What computational and experimental methods are used to study its interactions with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • In Vitro Assays:
  • Enzyme Inhibition: IC50 determination via fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .
  • Cellular Uptake: Radiolabeled analogs (e.g., 14C-tagged) track intracellular distribution .
    • Table 2: Key Pharmacological Parameters
Assay TypeTargetResult (Mean ± SD)Reference
CytotoxicityHeLa CellsIC50 = 12.3 ± 1.2 µM
Anti-inflammatoryCOX-2 Inhibition78% at 10 µM

Methodological Notes

  • Synthesis Contradictions: and highlight conflicting yields for similar derivatives (45–75%). Resolution requires adjusting stoichiometry (e.g., 1.2 eq. nucleophile) and inert atmospheres (N2/Ar) .
  • Biological Activity: Structural analogs show varied efficacy due to trifluoromethyl group positioning, which impacts hydrophobicity and target binding .

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